4'-Fluoropropiophenone

Catalog No.
S749515
CAS No.
456-03-1
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Fluoropropiophenone

CAS Number

456-03-1

Product Name

4'-Fluoropropiophenone

IUPAC Name

1-(4-fluorophenyl)propan-1-one

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3

InChI Key

QIJNVLLXIIPXQT-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)F

Synthesis:

4'-Fluoropropiophenone is a relatively simple molecule that can be synthesized through various methods, making it readily available for research purposes. One common method involves the Friedel-Crafts acylation reaction between fluorobenzene and propionyl chloride, using aluminum chloride as a Lewis acid catalyst [].

Potential Applications:

While there is limited published research specifically on 4'-Fluoropropiophenone itself, its structural similarity to other bioactive molecules has led to some exploration of its potential applications:

  • Intermediate in Organic Synthesis

    The presence of the ketone and fluorine functional groups makes 4'-Fluoropropiophenone a potentially valuable intermediate for the synthesis of more complex molecules with desired properties. For example, it could be used as a starting material for the preparation of fluorinated pharmaceuticals or agrochemicals [].

  • Ligand Design

    The ketone group in 4'-Fluoropropiophenone can act as a binding site for metal ions, making it a candidate for the development of new ligands for catalysts or therapeutic agents. However, further research is needed to explore this potential application [].

  • Material Science

    Fluorinated aromatic compounds are known to exhibit interesting properties in various materials, such as liquid crystals and polymers. 4'-Fluoropropiophenone could potentially be incorporated into these materials to modify their physical or chemical characteristics, but this area requires further investigation [].

4'-Fluoropropiophenone is an organic compound with the chemical formula C₉H₉FO and a CAS number of 456-03-1. It features a fluorine atom attached to the para position of a phenyl group, which is linked to a propiophenone structure. This compound is known for its role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for the introduction of different substituents.
  • Aldol Condensation: It can undergo aldol reactions to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated ketones.
  • Reduction: The carbonyl group can be reduced to form secondary alcohols or hydrocarbons through various reducing agents .

The biological activity of 4'-Fluoropropiophenone has been studied primarily in the context of its derivatives. Some derivatives exhibit significant pharmacological properties, including:

  • Antimicrobial Activity: Certain 4'-fluorinated compounds show efficacy against various bacterial strains.
  • Cytotoxic Effects: Some studies suggest that derivatives may possess cytotoxic properties against cancer cell lines, though more research is needed to confirm these effects .

Several methods exist for synthesizing 4'-Fluoropropiophenone:

  • Fluorination of Propiophenone: Direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide can introduce the fluorine atom at the para position.
  • Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst.
  • Rearrangement Reactions: Starting from other substituted phenyl compounds, rearrangement can yield 4'-fluoropropiophenone through various intermediates .

4'-Fluoropropiophenone is utilized in several applications:

  • Intermediate in Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: The compound is used in research for studying the effects of fluorination on biological activity and chemical reactivity.
  • Material Science: It may also find applications in developing new materials with specific properties due to its unique chemical structure .

Studies on 4'-Fluoropropiophenone's interactions focus on its reactivity with biological molecules and other chemicals. Key findings include:

  • Reactivity with Amines: The compound can form amides or other derivatives when reacted with amines, which may enhance its biological activity.
  • Interaction with Enzymes: Some studies suggest that its derivatives may interact with specific enzymes, potentially leading to inhibition or modulation of enzyme activity .

Several compounds share structural similarities with 4'-Fluoropropiophenone, including:

Compound NameStructure FeaturesUnique Aspects
PropiophenoneC₉H₁₀OLacks fluorine; serves as a precursor.
4'-ChloropropiophenoneC₉H₉ClOChlorine instead of fluorine; different reactivity profile.
3-FluoropropiophenoneC₉H₉FOFluorine at the meta position; alters biological activity.
4'-BromopropiophenoneC₉H₉BrOBromine substitution affects stability and reactivity.

4'-Fluoropropiophenone's uniqueness lies in its specific para-fluorination, which significantly influences its chemical reactivity and biological properties compared to related compounds .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (81.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

456-03-1

Wikipedia

4'-Fluoropropiophenone

Dates

Modify: 2023-08-15

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